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Compound of Interest

Compound Name: NVP-CGMO097 (stereoisomer)

Cat. No.: B1149942

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for the
stereoisomers of NVP-CGM097, a potent and selective inhibitor of the MDM2-p53 interaction.
This document details the compound's mechanism of action, presents key quantitative data,
outlines experimental protocols, and visualizes critical pathways and workflows.

Introduction: The p53-MDM2 Axis and NVP-CGMO097

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by
inducing cell-cycle arrest, apoptosis, or senescence in response to cellular stress.[1][2] The E3
ubiquitin ligase MDM2 (also known as HDM2 in humans) is a key negative regulator of p53.[3]
[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via
the proteasome.[4] In many cancers with wild-type p53, the p53 pathway is inactivated through
the overexpression of MDM2.[3] Therefore, inhibiting the MDM2-p53 interaction is a promising
therapeutic strategy to reactivate p53 and suppress tumor growth.[3][5]

NVP-CGMO097 is a small molecule inhibitor developed to disrupt the MDM2-p53 protein-protein
interaction.[5][6] It is a dihydroisoquinolinone derivative that has undergone phase I clinical
trials for the treatment of p53 wild-type tumors.[6][7] This guide focuses on the validation of its
biological target, with a particular emphasis on the stereochemical aspects of its activity.

Mechanism of Action: Restoring p53 Function
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NVP-CGMO097 exerts its anti-tumor effects by binding to MDM2 at the p53-binding pocket,
thereby blocking the interaction between MDM2 and p53.[8] This disruption leads to the
stabilization and accumulation of p53, which can then translocate to the nucleus and activate
the transcription of its target genes.[6] These target genes, such as p21, PUMA, and MDM2
itself, mediate the downstream effects of p53, including cell cycle arrest and apoptosis.[2][4][6]

The following diagram illustrates the p53-MDM2 signaling pathway and the mechanism of
action of NVP-CGM097.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.selleckchem.com/products/nvp-cgm097.html
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00810
https://www.rcsb.org/structure/4ZYF
https://aacrjournals.org/cancerres/article/74/19_Supplement/1798/593655/Abstract-1798-Mechanistic-study-of-NVP-CGM097-a
https://www.axonmedchem.com/3751-nvp-cgm097
https://karger.com/nen/article/106/1/1/220284/The-HDM2-MDM2-Inhibitor-NVP-CGM097-Inhibits-Tumor
https://www.researchgate.net/publication/327232027_In_vitro_and_in_vivo_characterization_of_a_novel_highly_potent_p53-MDM2_inhibitor
https://pubmed.ncbi.nlm.nih.gov/26181851/
https://pubmed.ncbi.nlm.nih.gov/26181851/
https://pubmed.ncbi.nlm.nih.gov/26181851/
https://www.benchchem.com/product/b1149942#nvp-cgm097-stereoisomer-target-validation-studies
https://www.benchchem.com/product/b1149942#nvp-cgm097-stereoisomer-target-validation-studies
https://www.benchchem.com/product/b1149942#nvp-cgm097-stereoisomer-target-validation-studies
https://www.benchchem.com/product/b1149942#nvp-cgm097-stereoisomer-target-validation-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1149942?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

